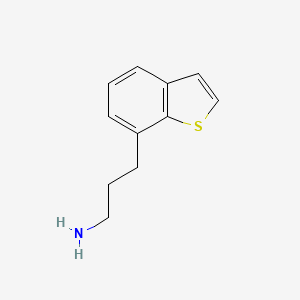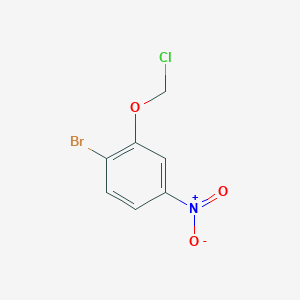
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of a bromoethoxy group and two hydroxyl groups attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves the bromination of 1,8-dihydroxyanthracene-9,10-dione followed by an etherification reaction. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. The etherification is then carried out using 2-bromoethanol under basic conditions, such as potassium carbonate, to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the bromo group.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive anthraquinones.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The compound may exert its effects by:
Inhibiting enzyme activity: Similar to other anthraquinones, it may inhibit enzymes involved in cellular metabolism.
Intercalating DNA: The planar structure of the anthraquinone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
1,8-Dihydroxyanthracene-9,10-dione: Lacks the bromoethoxy group but shares the anthraquinone core.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a bromoethoxy group but has a different core structure.
Chalcone derivatives: Some chalcones with bromoethoxy groups have been studied for their biological activities.
Uniqueness
2-(2-Bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to the combination of its anthraquinone core and the bromoethoxy substituent. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
61556-38-5 |
|---|---|
分子式 |
C16H11BrO5 |
分子量 |
363.16 g/mol |
IUPAC名 |
2-(2-bromoethoxy)-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO5/c17-6-7-22-11-5-4-9-13(15(11)20)16(21)12-8(14(9)19)2-1-3-10(12)18/h1-5,18,20H,6-7H2 |
InChIキー |
SHZQLGHJBNEMNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


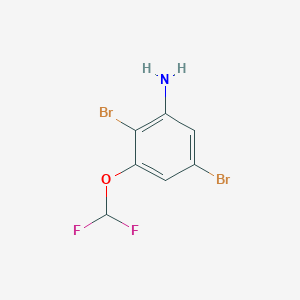
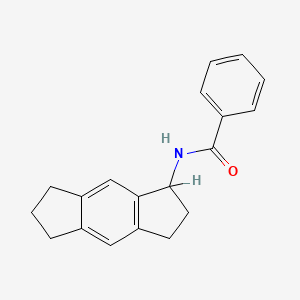
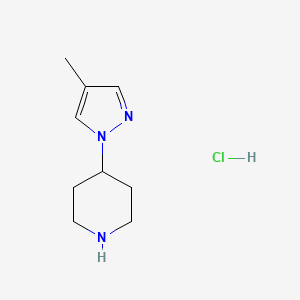
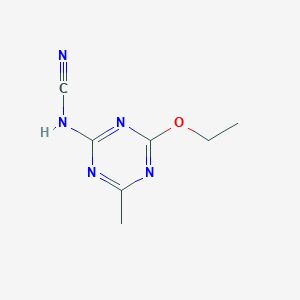

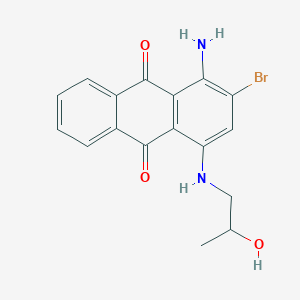
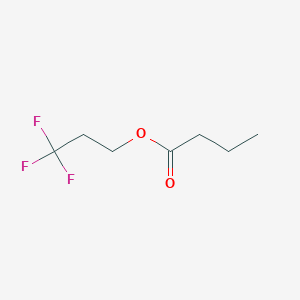
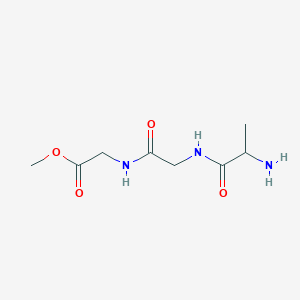

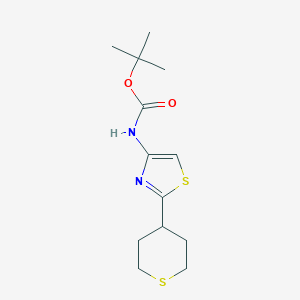

![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
